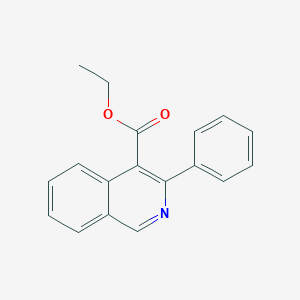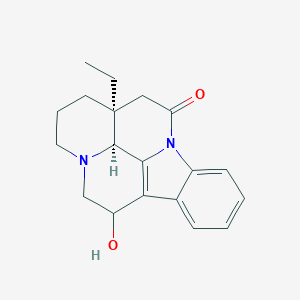
6-Hydroxyvinburnine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxyvinburnine is a chemical compound that belongs to the class of alkaloids. It is a derivative of vinburnine, which is found in the leaves of the Madagascar periwinkle plant. 6-Hydroxyvinburnine has gained significant attention in the scientific community due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 6-Hydroxyvinburnine is not fully understood. However, it is believed to exert its anti-tumor effects by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. The anti-inflammatory effects of 6-Hydroxyvinburnine are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
生化学的および生理学的効果
6-Hydroxyvinburnine has been found to have several biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to reduce the levels of reactive oxygen species in cells. In animal models, 6-Hydroxyvinburnine has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of using 6-Hydroxyvinburnine in lab experiments is its potential anti-tumor and anti-inflammatory properties. The compound has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. However, one of the limitations of using 6-Hydroxyvinburnine in lab experiments is its complex synthesis method. The synthesis of the compound requires expertise in the field of organic chemistry, which can be a limiting factor for some researchers.
将来の方向性
The potential applications of 6-Hydroxyvinburnine in the field of medicine are vast. Future research should focus on elucidating the mechanism of action of the compound and identifying potential targets for its anti-tumor and anti-inflammatory effects. Additionally, research should aim to optimize the synthesis method of 6-Hydroxyvinburnine to make it more accessible to researchers. Finally, the compound's potential toxicity and side effects should be thoroughly investigated to ensure its safety for use in humans.
Conclusion:
6-Hydroxyvinburnine is a promising compound with potential applications in the field of medicine. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of cancer and inflammation-related diseases. The compound's complex synthesis method and limited availability may be a limiting factor for some researchers. However, future research should aim to optimize the synthesis method and identify potential targets for its therapeutic effects.
合成法
The synthesis of 6-Hydroxyvinburnine involves the extraction of vinburnine from the leaves of the Madagascar periwinkle plant. The vinburnine is then subjected to a series of chemical reactions that result in the formation of 6-Hydroxyvinburnine. The synthesis method of 6-Hydroxyvinburnine is a complex process that requires expertise in the field of organic chemistry.
科学的研究の応用
6-Hydroxyvinburnine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation. The anti-oxidant properties of 6-Hydroxyvinburnine make it a potential candidate for the treatment of oxidative stress-related diseases.
特性
CAS番号 |
101242-46-0 |
|---|---|
製品名 |
6-Hydroxyvinburnine |
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC名 |
(15S,19S)-15-ethyl-9-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |
InChI |
InChI=1S/C19H22N2O2/c1-2-19-8-5-9-20-11-14(22)16-12-6-3-4-7-13(12)21(15(23)10-19)17(16)18(19)20/h3-4,6-7,14,18,22H,2,5,8-11H2,1H3/t14?,18-,19+/m1/s1 |
InChIキー |
ORAIZAYDRXAALB-BRQZFJGMSA-N |
異性体SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
SMILES |
CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
正規SMILES |
CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
同義語 |
6-hydroxyeburamonine 6-hydroxyvinburnine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



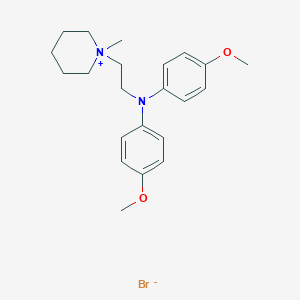
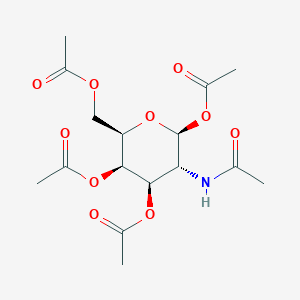
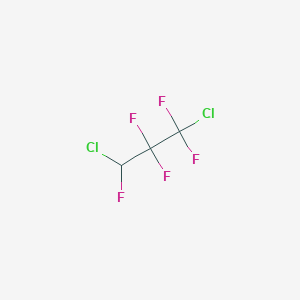

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
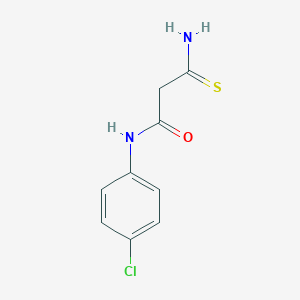
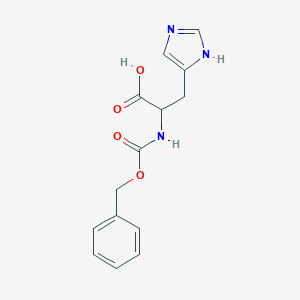
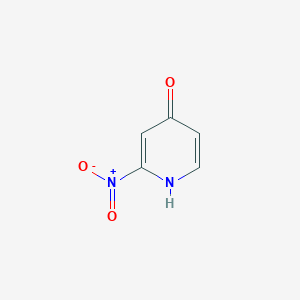
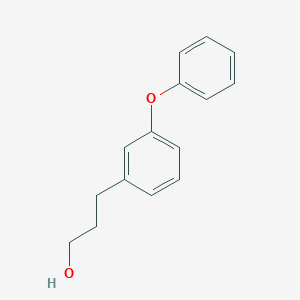
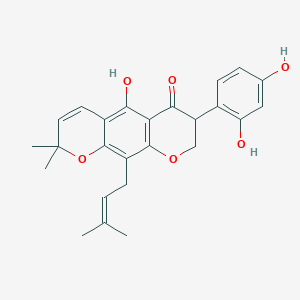
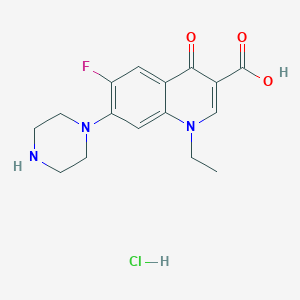
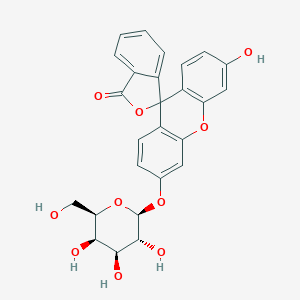
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
